2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
694-24-6 |
|---|---|
Molecular Formula |
C4H7O2P |
Molecular Weight |
118.07 g/mol |
IUPAC Name |
1-hydroxy-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C4H7O2P/c5-7(6)3-1-2-4-7/h1,3H,2,4H2,(H,5,6) |
InChI Key |
CDDGCGLADRPTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydro 1 Hydroxy 1h Phosphole 1 Oxide and Its Derivatives
De Novo Synthesis Approaches to the Dihydrophosphole Ring System with 1-Hydroxy-1-oxide Functionality
The de novo synthesis of the 2,3-dihydro-1H-phosphole 1-oxide ring system involves the formation of the heterocyclic ring from acyclic precursors. Several powerful strategies have been developed to achieve this, including various cyclization reactions and named reactions like the McCormack synthesis.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of carbo- and heterocyclic compounds, including phosphorus heterocycles. acs.orgwikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a volatile byproduct like ethylene. wikipedia.org For the synthesis of dihydrophosphole 1-oxides, a suitable acyclic diene precursor containing a phosphorus atom can be subjected to RCM to furnish the desired five-membered ring. The versatility of RCM allows for the construction of a broad range of substituted dihydrophosphole oxides, depending on the structure of the starting diene. strategian.comacs.org
Beyond RCM, other cyclization strategies have been employed. For instance, base-mediated intramolecular cyclization of 2-alkynylphenylphosphine oxides can lead to the formation of benzo[b]phosphole oxides. researchgate.net Additionally, direct oxidative cyclization of 1,5-dienes is a valuable method for the diastereoselective preparation of substituted tetrahydrofurans and can be conceptually applied to the synthesis of phosphorus heterocycles. nih.gov
The McCormack reaction is a classic and widely used method for the synthesis of phospholenium salts, which are precursors to 2,3-dihydro-1H-phosphole 1-oxides. wikipedia.orgthieme-connect.de This reaction involves the [4+2] cycloaddition of a 1,3-diene with a phosphonous dihalide (e.g., dichlorophenylphosphine). wikipedia.orgresearchgate.net The resulting phospholenium halide can then be hydrolyzed to yield the corresponding 2,3-dihydro-1H-phosphole 1-oxide. wikipedia.orgresearchgate.net
A key feature of the McCormack reaction is that the initial cycloaddition is often accompanied by a rearrangement of the double bond within the five-membered ring to afford the more stable 2,3-dihydro isomer. thieme-connect.de The reaction is a versatile method that allows for the introduction of various substituents on both the diene and the phosphorus atom, leading to a diverse range of dihydrophosphole oxide derivatives.
| Diene | Phosphorus Reagent | Intermediate Product | Final Product (after hydrolysis) |
|---|---|---|---|
| Isoprene | Dichlorophenylphosphine | 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1H-phospholium chloride | 4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole 1-oxide researchgate.net |
| Buta-1,3-diene | Phosphorus trichloride | 1,1-Dichloro-2,3-dihydro-1H-phospholium chloride thieme-connect.de | 1-Hydroxy-2,3-dihydro-1H-phosphole 1-oxide |
The development of stereoselective and enantioselective methods for the synthesis of 2,3-dihydro-1-hydroxy-1H-phosphole 1-oxides and their derivatives is of great importance, as the phosphorus atom in these compounds is a stereocenter. Asymmetric ring-closing metathesis (ARCM) has been successfully applied to the preparation of P-stereogenic phosphinates and phosphine (B1218219) oxides. nih.gov This approach utilizes chiral molybdenum or ruthenium catalysts to effect the enantioselective desymmetrization of prochiral diene-containing phosphorus compounds, leading to the formation of enantioenriched five-, six-, and seven-membered P-heterocycles with high enantiomeric excess (up to 98% ee). nih.gov
Other metal-catalyzed asymmetric syntheses of P-stereogenic phosphine oxides have also been reported, including alkyne hydrophosphorylation, alkylation and arylation of secondary phosphines, enantioselective deprotonation, and rhodium-catalyzed [2+2+2] cycloaddition. nih.gov Furthermore, chiral phosphoric acids, derived from BINOL, have emerged as versatile organocatalysts for a wide range of asymmetric transformations, and their application in the synthesis of chiral phosphorus heterocycles is an active area of research. rsc.org Resolution of racemic secondary phosphine oxides using chiral resolving agents, such as TADDOL derivatives, is another effective strategy to obtain enantiopure P-stereogenic compounds. nih.gov
Post-Cyclization Functionalization and Derivatization Strategies
An alternative approach to the synthesis of diverse 2,3-dihydro-1-hydroxy-1H-phosphole 1-oxide derivatives involves the modification of a pre-formed dihydrophosphole ring system. This allows for the introduction of various functional groups at the phosphorus center or on the carbon skeleton of the heterocycle.
The oxidation of a trivalent phosphorus atom in a 2,3-dihydro-1H-phosphole to the pentavalent phosphine oxide is a common and often straightforward transformation. A variety of oxidizing agents can be employed for this purpose, including molecular oxygen (air), hydrogen peroxide, and other peroxides. wikipedia.orgnih.gov While the air oxidation of many trialkylphosphines can be facile, it may lead to the formation of byproducts. nih.gov For more controlled and cleaner oxidations, hydrogen peroxide is frequently used. wikipedia.orgnih.gov Electrochemical methods have also been developed for the oxidation of phosphines. nih.gov
The term "1-hydroxy-1H-phosphole 1-oxide" refers to a cyclic phosphinic acid. These compounds can be synthesized by the hydrolysis of the corresponding phosphinic chlorides, which are often obtained from the McCormack reaction. researchgate.net The direct hydroxylation of a P-H bond in a secondary phosphine oxide to a phosphinic acid (P-OH) can also be achieved through oxidation. wikipedia.org
| Oxidizing Agent | General Reaction | Notes |
|---|---|---|
| Air (Oxygen) | R₃P + ½ O₂ → R₃PO | Can be slow for less basic phosphines; may lead to side products. wikipedia.orgnih.gov |
| Hydrogen Peroxide | R₃P + H₂O₂ → R₃PO + H₂O | A common and effective method for clean oxidation. wikipedia.orgnih.gov |
| Electrochemical Oxidation | R₃P - 2e⁻ + H₂O → R₃PO + 2H⁺ | An alternative method for phosphine oxidation. nih.gov |
Once the 2,3-dihydro-1H-phosphole 1-oxide ring is formed, further functionalization of the carbon skeleton can be achieved through various organic reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, can be used to introduce new carbon-carbon bonds at specific positions on the ring, provided a suitable handle like a halide or triflate is present. beilstein-journals.org This allows for the extension of π-conjugated systems, which is of interest for applications in materials science. beilstein-journals.org
Direct C-H functionalization is another powerful strategy for the modification of the dihydrophosphole skeleton. For example, the C2 position of benzophosphole oxides has been shown to undergo direct C-H vinylation. rsc.org Such methods offer an atom-economical way to introduce new functional groups without the need for pre-functionalized substrates.
Conversion to Aminophosphole Oxides and N-Phosphinoyl Derivatives
The conversion of hydroxy-dihydrophosphole oxides into aminophosphole oxides and their corresponding N-phosphinoyl derivatives represents a significant functional group transformation in phosphole chemistry. This process typically involves an in-situ generation of a more reactive intermediate, the 1-chloro-2,5-dihydro-1H-phosphole 1-oxide, from the parent hydroxy compound. The subsequent reaction with primary amines can be controlled to yield one of two primary products based on the stoichiometry and the order of reactant addition. thieme-connect.comresearchgate.net
When a primary amine is reacted with the in-situ prepared chloro-dihydrophosphole oxide, the result is the formation of 1-amino-2,5-dihydro-1H-phosphole 1-oxides. However, by adjusting the molar ratios of the reactants, the reaction can proceed further to yield N-phosphinoyl derivatives, specifically bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-dioxides. thieme-connect.comresearchgate.net These N-phosphinoyl compounds can also be synthesized through a more direct route by reacting the isolated 1-amino-2,5-dihydro-1H-phosphole oxides with another equivalent of the chloro-dihydrophosphole oxide intermediate. thieme-connect.comresearchgate.net
Further derivatization of the amino group is also possible. The N-phosphinoylation and N-phosphorylation of 1-alkylamino-2,5-dihydro-1H-phosphole 1-oxides have been successfully carried out using reagents like diphenylphosphinoyl chloride or diethylphosphoryl chloride. researchgate.net These reactions lead to the formation of new classes of compounds, including bis(phosphinoyl)amines and phosphinoyl-phosphorylamines, which are considered valuable synthetic intermediates. researchgate.netresearchgate.net
| Precursor | Reagent(s) | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hydroxy-dihydrophosphole oxide | 1. SOCl₂ or similar (in situ) 2. Primary Amine (1 equiv.) | Controlled molar ratio | 1-Amino-2,5-dihydro-1H-phosphole 1-oxide | thieme-connect.comresearchgate.net |
| Hydroxy-dihydrophosphole oxide | 1. SOCl₂ or similar (in situ) 2. Primary Amine (>1 equiv.) | Reactant ratio dependent | Bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-dioxide | thieme-connect.comresearchgate.net |
| 1-Amino-2,5-dihydro-1H-phosphole oxide | Chloro-dihydrophosphole oxide | Stepwise addition | Bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-dioxide | thieme-connect.comresearchgate.net |
| 1-Alkylamino-2,5-dihydro-1H-phosphole 1-oxide | Diphenylphosphinoyl chloride | N-Phosphinoylation | Bis(phosphinoyl)amine | researchgate.net |
| 1-Alkylamino-2,5-dihydro-1H-phosphole 1-oxide | Diethylphosphoryl chloride | N-Phosphorylation | Phosphinoyl-phosphorylamine | researchgate.net |
Microwave-Assisted Synthesis and Green Chemistry Approaches in Phosphole Synthesis
Modern synthetic chemistry places increasing emphasis on efficiency and environmental sustainability. In the context of phosphole synthesis, microwave-assisted techniques and green chemistry principles are being integrated to develop more benign and effective protocols.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant reductions in reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. mdpi.commdpi.com In the synthesis of phosphole oxide derivatives, microwave-assisted methods have been successfully developed for key bond-forming reactions. For instance, a practical and efficient microwave-assisted method was established for the oxidative addition of secondary phosphine oxides to acetylenes, yielding benzo[b]phosphole oxide derivatives. researchgate.netmtak.hu This protocol was optimized with respect to the oxidizing agent, reaction time, and temperature, achieving complete conversion in a short duration. researchgate.net
The application of microwave technology extends to palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, which is used to form P-C bonds. mdpi.com Utilizing microwave heating in these reactions has resulted in high conversions and excellent yields in significantly shorter timeframes than traditional methods. mdpi.com This acceleration is particularly beneficial for reactions that may have a considerable activation enthalpy or a long induction period under conventional conditions. researchgate.netmdpi.com
| Reaction Type | Conventional Heating | Microwave-Assisted Method | Key Advantages of MW | Reference |
|---|---|---|---|---|
| Oxidative Addition for Benzo[b]phosphole Oxides | Longer reaction times, higher temperatures | 2 hours at 100 °C | Rapid, efficient, mild conditions | researchgate.netmtak.hu |
| Hirao P-C Coupling | Extended reaction times | Shorter reaction times | High conversions, excellent yields | mdpi.com |
| Esterification of Phosphinic Acids | Requires harsh conditions or expensive reagents | Fast and efficient at 25 °C or 85 °C | Environmentally friendly, high yields (85-95%) | researchgate.net |
Green Chemistry Approaches: Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.comnih.gov In phosphorus chemistry, this is particularly relevant due to the classification of phosphorus as a critical raw material and the environmental impact of some traditional synthetic methods. sciencedaily.comscienmag.comrsc.org
Green approaches in phosphole synthesis include:
Alternative Energy Sources: Microwave-assisted synthesis is itself a tenet of green chemistry due to its energy efficiency. mdpi.commdpi.com
Catalysis: The development of "P-ligand-free" catalyst systems, for example using Pd(OAc)₂ or NiCl₂, under microwave conditions for P-C coupling reactions, reduces the need for expensive and often sensitive phosphine ligands. mdpi.com
Atom Economy: Reactions like cycloadditions are inherently atom-economical. Methodologies that build complex molecules like phosphole oxides in fewer steps with minimal waste are favored. nih.gov
Safer Reagents and Solvents: Research is moving towards replacing hazardous reagents and solvents. For instance, metal-free, visible-light-promoted synthesis of benzo[b]phosphole oxides avoids the use of metal oxidants, although it may still require stoichiometric amounts of an organic oxidant. acs.org
While fully "green" methods for every phosphonate (B1237965) and phosphole oxide synthesis are still under development, feasible green chemistry approaches have been established, and ongoing research aims to improve the efficiency of recovery and recycling of phosphorus-containing compounds. sciencedaily.com
Reaction Chemistry and Mechanistic Investigations of 2,3 Dihydro 1 Hydroxy 1h Phosphole 1 Oxide
Reactivity at the Phosphorus Center
The phosphorus atom in 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is a focal point for a variety of chemical transformations, including tautomeric equilibria, nucleophilic and electrophilic reactions, and reduction.
Tautomeric Equilibria and Isomerization Pathways
The reactivity of this compound is influenced by the existence of a prototropic tautomeric equilibrium between the tetracoordinated pentavalent phosphine (B1218219) oxide form and a trivalent P-hydroxy form. nih.gov The position of this equilibrium is significantly affected by the nature of the substituents on the phosphorus atom and the surrounding solvent medium. nih.gov For related H-phosphonates, H-phosphinates, and secondary phosphine oxides, it has been shown that electron-donating substituents tend to favor the pentavalent form, whereas electron-withdrawing groups shift the equilibrium towards the trivalent tautomer. nih.gov
Isomerization of the dihydrophosphole ring, specifically the migration of the double bond, is another important aspect of the chemistry of this system. For instance, 1-substituted-3-methyl-3-phospholene oxides can be isomerized to the corresponding 2-phospholene oxides. nih.gov This rearrangement can be achieved by heating in methanesulfonic acid or through the formation of cyclic chlorophosphonium salts. nih.gov In contrast, thermal conditions or the presence of a base often lead to a mixture of the 2- and 3-phospholene oxide isomers, suggesting the establishment of an equilibrium. nih.gov Quantum chemical calculations have been employed to elucidate the mechanisms of these various double bond migration pathways. nih.gov
| Condition | Outcome of Isomerization of 3-Phospholene Oxides |
| Heating in methanesulfonic acid | Formation of 2-phospholene oxides nih.gov |
| Formation of cyclic chlorophosphonium salts | Formation of 2-phospholene oxides nih.gov |
| Thermal conditions | Mixture of 2- and 3-phospholene oxides nih.gov |
| Presence of a base | Mixture of 2- and 3-phospholene oxides nih.gov |
Nucleophilic and Electrophilic Transformations at Phosphorus
The electrophilic phosphorus center in this compound and its derivatives is susceptible to attack by nucleophiles. For example, the ring-opening of related 2-phenyl-1,2-oxaphospholane 2-oxide with Grignard reagents proceeds via nucleophilic attack at the phosphorus atom, leading to the cleavage of the endocyclic P-O bond and the formation of a new P-C bond. beilstein-journals.org This reaction provides a route to P-chirogenic phosphine oxides with three different substituents on the phosphorus atom. beilstein-journals.org
Electrophilic reactions at a trivalent phosphorus center are also a fundamental class of transformations. mdpi.com These reactions, such as alkylation and arylation, typically proceed with retention of configuration at the phosphorus center. mdpi.com In the context of the trivalent tautomer of this compound, a positively charged electrophile would interact with the electron-rich phosphorus atom from the front side to form a new bond. mdpi.comresearchgate.net
Reduction of Phosphine Oxides to Phosphines and Mechanistic Insights
The reduction of the phosphine oxide moiety to a phosphine is a crucial transformation in organophosphorus chemistry. researchgate.net A variety of reducing agents can be employed for this purpose, with silanes being among the most effective. kul.pl The mechanism of phosphine oxide reduction by phenylsilane (B129415) has been investigated using kinetic measurements and DFT calculations. kul.pl It has been proposed that the reaction proceeds through a nonpolar mechanism involving a phosphorane-like intermediate where a Si-O bond is formed. kul.pl
Another approach to the reduction of phosphine oxides involves a two-step process of activation followed by reduction. nih.gov The phosphine oxide can be activated by conversion to a chlorophosphonium salt using an agent like oxalyl chloride. nih.gov This activated intermediate is then more readily reduced to the corresponding phosphine by a reducing agent such as hexachlorodisilane. nih.gov Mechanistic studies suggest that the rate-limiting step in this process is the attack of a chloride anion on the silicon of the disilane. nih.gov
| Reducing System | Mechanistic Feature |
| Phenylsilane | Nonpolar mechanism via a phosphorane-like intermediate kul.pl |
| Oxalyl chloride / Hexachlorodisilane | Activation to a chlorophosphonium salt followed by reduction nih.gov |
| Trialkyl phosphite (B83602) / Iodine | Oxygen transfer via an iodophosphate intermediate chemistryviews.org |
Transformations Involving the Dihydrophosphole Ring System
The carbon framework of the dihydrophosphole ring also participates in significant chemical reactions, including cycloadditions and rearrangements.
Cycloaddition Reactions (e.g., Diels-Alder)
Phospholes and their derivatives are known to participate in cycloaddition reactions. nih.gov For instance, 2H-phospholes can act as dienes in hetero-Diels-Alder reactions with various dienophiles. rsc.orgresearchgate.net The reaction of 2H-phospholes with arylallenes, for example, yields 6-methylene-1-phosphanorbornenes with high regioselectivity. rsc.org DFT calculations have been used to rationalize the observed regioselectivity in these reactions. rsc.org
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org While direct participation of this compound in Diels-Alder reactions as a diene is not typical due to the saturated carbons in the ring, its derivatives with appropriate unsaturation can undergo such transformations. The retro-Diels-Alder reaction is also a relevant process, where the cycloadduct can revert to the starting diene and dienophile under thermal conditions. mdpi.com
Ring-Opening and Rearrangement Processes
The dihydrophosphole ring can undergo ring-opening reactions under certain conditions. The high reactivity of strained rings like epoxides towards ring-opening by nucleophiles serves as an analogy for potential reactions of activated phospholene oxides. khanacademy.orgresearchgate.net For instance, the reaction of 2-ethoxy-1,2-oxaphospholane 2-oxide with Grignard reagents leads to a regioselective ring opening through cleavage of the endocyclic P-O bond. beilstein-journals.org
Rearrangements of the phosphole ring system have also been observed. An intramolecular addition of a vinyllithium (B1195746) to a phosphine oxide has been utilized for the synthesis of 2,3-dihydro-1H-phosphindole-1-oxides, which involves a concerted aryl migration. rsc.org Furthermore, the reduction of a 1-phospha-2-azanorbornene derivative with lithium aluminium hydride leads to an unexpected rearrangement to a 1-phosphabicyclo[3.2.1]octa-2,5-diene. d-nb.info
Functionalization and Derivatization of Carbon Atoms within the Heterocycle
Direct functionalization of the carbon atoms within the this compound ring is not well-documented. However, studies on analogous P-substituted 2,3-dihydro-1H-phosphole 1-oxides provide insights into potential reaction pathways. These reactions typically involve the double bond or adjacent carbon atoms.
One potential avenue for functionalization is through cycloaddition reactions involving the endocyclic double bond. For instance, related phospholene oxides have been shown to participate in oxidative cyclization with aldoximes under the influence of reagents like [hydroxy(tosyloxy)iodo]benzene, leading to the formation of isoxazoline-ring fused heterobicyclic products. While this has been demonstrated on derivatives, it suggests that the double bond in this compound could act as a dienophile or dipolarophile.
Another possibility is the isomerization of the double bond . In related 3-phospholene oxides, the double bond can be rearranged to the 2-position under thermal conditions or in the presence of an acid or base. Quantum chemical calculations on these systems have been used to elucidate the mechanisms of these migration pathways. This suggests that the position of the double bond in this compound might be manipulated to allow for different regioselectivity in subsequent functionalization reactions.
Furthermore, addition reactions to the double bond are a plausible method for derivatization. For example, the Michael-type addition of nucleophiles to the α,β-unsaturated system in related 1,2-dihydrophosphinine oxides has been reported to proceed with high diastereoselectivity. researchgate.net This suggests that under appropriate conditions, various nucleophiles could be added across the double bond of this compound.
Intramolecular and Intermolecular Interactions Governing Reactivity
The reactivity of this compound is significantly influenced by both intramolecular and intermolecular forces, primarily stemming from the polar phosphinic acid group.
Intramolecular Interactions: The geometry of the five-membered ring and the presence of the P=O and P-OH groups dictate the intramolecular landscape. Ring strain in five-membered phosphorus heterocycles can influence their reactivity, for example, in deoxygenation reactions. Computational studies on related phosphole oxides have explored the impact of substituents on the ring geometry and electronic structure.
Intermolecular Interactions: The most prominent intermolecular interaction for this compound is expected to be hydrogen bonding . The phosphinic acid moiety contains a strong hydrogen bond donor (P-OH) and a strong hydrogen bond acceptor (P=O). This allows for the formation of strong intermolecular hydrogen bonds, typically leading to the formation of centrosymmetric dimers in the solid state and in the gas phase. researchgate.net Computational studies on simple phosphinic acids have shown that the strength of these O-H···O=P hydrogen bonds can be as high as 30 kcal mol⁻¹ per bond. researchgate.net This strong dimerization can significantly affect the molecule's physical properties and its reactivity by modulating the acidity of the P-OH proton and the accessibility of the phosphorus center.
The hydrogen-bonding network can be more complex in the presence of other solvents or molecules. For instance, phosphine oxides are known to form hydrogen-bonded adducts with a variety of donors. The nature and strength of these interactions can be investigated using techniques like IR spectroscopy and computational modeling. researchgate.net
Due to the lack of specific crystallographic or detailed computational studies for this compound, a quantitative analysis of its bond lengths, angles, and intermolecular interaction energies is not possible at this time. However, the general principles of hydrogen bonding in phosphinic acids provide a strong qualitative framework for understanding its behavior.
Advanced Spectroscopic Characterization Methodologies and Structural Elucidation of 2,3 Dihydro 1 Hydroxy 1h Phosphole 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H, ³¹P, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of phosphole oxides. The combination of ¹H, ³¹P, and ¹³C NMR provides a detailed picture of the molecular framework and the electronic environment of the key nuclei.
¹H NMR: The proton NMR spectrum is expected to reveal the arrangement of hydrogen atoms within the dihydrophosphole ring. The protons on the saturated carbons (C2 and C3) would likely appear as complex multiplets in the upfield region of the spectrum. The olefinic protons on the double bond (C4 and C5) would resonate at a more downfield position. The proton of the hydroxyl group attached to the phosphorus atom would be observable, though its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding. nih.gov
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. For cyclic phosphine (B1218219) oxides, the ³¹P chemical shift is sensitive to ring size, substituents, and stereochemistry. tandfonline.com In substituted 2,3-dihydro-1H-phosphole 1-oxides, ³¹P signals are often observed in the range of δ 20-40 ppm. researchgate.net The precise chemical shift for the title compound would be influenced by the hydroxyl substituent on the phosphorus atom.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone. The sp²-hybridized carbons of the double bond are expected to appear in the downfield region (δ 120-140 ppm), while the sp³-hybridized carbons of the saturated portion of the ring would be found further upfield. Phosphorus-carbon coupling (J-P-C) is a key feature, with the magnitude of the coupling constant providing valuable information about the proximity and bonding relationship between the phosphorus and carbon atoms. rsc.orgrsc.org
Expected NMR Data for 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H (C2-H, C3-H) | ~2.0 - 3.0 | Multiplet | J-H-H, J-P-H |
| ¹H (C4-H, C5-H) | ~5.5 - 7.0 | Multiplet | J-H-H, J-P-H |
| ¹H (P-OH) | Variable | Singlet (broad) | - |
| ³¹P | ~20 - 40 | - | - |
| ¹³C (C2, C3) | ~20 - 40 | Doublet | J-P-C |
| ¹³C (C4, C5) | ~120 - 140 | Doublet | J-P-C |
Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) would confirm its elemental composition of C₄H₇O₂P.
The fragmentation of phosphole oxides upon electron impact often involves characteristic losses of small molecules or radicals. acs.org A plausible fragmentation pathway for this compound could involve the initial loss of a hydroxyl radical (•OH), followed by rearrangements and further fragmentation of the phosphole ring. The loss of water (H₂O) from the molecular ion is also a common fragmentation pathway for alcohols. whitman.edu The stability of the five-membered ring may lead to fragmentation pathways that preserve the cyclic core, such as the loss of ethene.
Plausible Fragmentation Pathways and Major Fragments
| m/z | Proposed Fragment | Proposed Loss from Parent Ion |
|---|---|---|
| 118 | [C₄H₇O₂P]⁺• (Molecular Ion) | - |
| 101 | [C₄H₆OP]⁺ | •OH |
| 100 | [C₄H₅OP]⁺• | H₂O |
| 90 | [C₂H₃O₂P]⁺• | C₂H₄ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the P=O stretching vibration, typically found in the range of 1150-1300 cm⁻¹. The P-O-H group would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ due to hydrogen bonding, and a P-O stretch at lower frequencies. The C=C stretching vibration of the double bond in the ring would appear around 1600-1680 cm⁻¹. Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The P=O stretch is also Raman active. The C=C double bond, being a more symmetric moiety, often gives a strong signal in the Raman spectrum.
Characteristic Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| P=O | 1150 - 1300 (Strong) | 1150 - 1300 (Moderate) | Stretching |
| O-H | 3200 - 3600 (Broad, Strong) | - | Stretching |
| C-H (sp³) | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) | Stretching |
| C-H (sp²) | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) | Stretching |
| C=C | 1600 - 1680 (Weak to Medium) | 1600 - 1680 (Strong) | Stretching |
| P-O | 900 - 1100 (Strong) | - | Stretching |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not currently available in the public domain, this technique would provide invaluable information about its solid-state conformation.
A successful single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the geometry of the five-membered ring, revealing whether it adopts a planar or, more likely, an envelope or twisted conformation to relieve ring strain. Furthermore, the orientation of the phosphoryl (P=O) and hydroxyl (P-OH) groups relative to the ring would be established. In the solid state, intermolecular hydrogen bonding involving the P-O-H group is expected to play a significant role in the crystal packing. The study of related five- and six-membered phosphorus heterocycles has shown the power of this technique in defining their complex stereochemistry. acs.org
Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Bond Lengths | P=O, P-O, P-C, C-C, C=C |
| Bond Angles | O=P-O, O=P-C, C-P-C, P-C-C, C-C-C |
| Torsion Angles | Define the ring conformation (e.g., envelope, twist) |
| Intermolecular Interactions | Hydrogen bonding distances and angles involving the P-OH group |
Theoretical and Computational Chemistry Studies of 2,3 Dihydro 1 Hydroxy 1h Phosphole 1 Oxide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are essential for understanding the electronic structure and the nature of chemical bonds within a molecule. For 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide, these calculations would reveal the distribution of electrons, the energies of molecular orbitals, and the characteristics of the bonds, particularly the phosphorus-oxygen double bond (P=O) and the bonds within the five-membered ring.
The bonding in phosphine (B1218219) oxides, such as the title compound, has been a subject of theoretical interest. wikipedia.org Molecular orbital theory suggests that the phosphoryl bond is not a simple double bond but is more accurately described as a dative bond, supplemented by a degree of π-bonding. scribd.com This involves the donation of lone pair electrons from oxygen p-orbitals to the antibonding orbitals of the phosphorus-carbon or phosphorus-hydroxyl bonds. wikipedia.orgscribd.com Computational analyses have largely refuted the earlier hypotheses of significant involvement of phosphorus d-orbitals in this bonding. wikipedia.orgscribd.com
For this compound, the electronic environment around the phosphorus atom is expected to be highly polarized due to the high electronegativity of the two oxygen atoms. This would result in a significant partial positive charge on the phosphorus atom. The hydroxyl group attached to the phosphorus atom can also participate in hydrogen bonding, which would further influence the electronic structure. nih.gov
A typical approach to studying the electronic structure involves the use of Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2). nih.govpleiades.online These calculations can provide valuable data on bond lengths, bond angles, and electronic properties.
Table 1: Predicted Electronic Properties of this compound (Hypothetical Data Based on Analogous Compounds)
| Property | Predicted Value | Computational Method |
| P=O Bond Length | ~1.48 Å | DFT (e.g., B3LYP/6-311+G(d,p)) |
| P-OH Bond Length | ~1.57 Å | DFT (e.g., B3LYP/6-311+G(d,p)) |
| P-C Bond Length | ~1.82 Å | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Charge on P atom | Highly Positive | Natural Bond Orbital (NBO) Analysis |
| HOMO-LUMO Gap | Moderate | Time-Dependent DFT (TD-DFT) |
This table is illustrative and presents hypothetical data based on computational studies of similar phosphine oxides. The actual values would require specific calculations for this molecule.
Conformational Analysis and Potential Energy Surface Mapping
The 2,3-dihydro-1H-phosphole ring is not planar and can adopt various conformations. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers for interconversion between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its geometric parameters, such as torsion angles.
For a five-membered ring like that in this compound, the possible conformations are typically envelope and twist forms. The hydroxyl group attached to the phosphorus can also rotate, adding another dimension to the conformational landscape. Quantum chemical methods can be used to calculate the energies of different conformations and locate the transition states that connect them. researchgate.net
The potential energy surface provides a comprehensive picture of the molecule's flexibility and the relative stabilities of its different shapes. researchgate.net Minima on the PES correspond to stable or metastable conformers, while saddle points represent transition states for conformational changes. acs.org Understanding the PES is crucial for predicting the molecule's dynamic behavior and how it might interact with other molecules.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Envelope (P-flap) | C2-C3-C4-C5 | 0.0 | 60 |
| Twist | C2-C3-C4-C5 | 1.2 | 30 |
| Envelope (C3-flap) | P-C2-C3-C4 | 2.5 | 10 |
This table is for illustrative purposes. The actual conformational preferences and energy differences would need to be determined by specific computational studies.
Computational Mechanistic Studies of Reactions Involving the Compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as through a McCormack-type cycloaddition, or its participation in various organic transformations. tandfonline.com
For instance, a computational study of the isomerization of a 3-phospholene oxide to a 2-phospholene oxide has been performed, revealing the mechanisms of the double bond migration under different conditions. nih.gov Similar studies could be envisioned for reactions involving this compound, providing insights into its reactivity.
Table 3: Example of a Computationally Studied Reaction Pathway (Hypothetical)
| Reaction Step | Species | Calculated Free Energy (kcal/mol) | Key Geometric Parameters of Transition State |
| Reactants | Starting Materials | 0.0 | - |
| Transition State 1 | TS1 | +25.0 | Forming P-C bond: 2.1 Å |
| Intermediate | Cyclic Intermediate | -5.0 | - |
| Transition State 2 | TS2 | +15.0 | C-H bond breaking: 1.5 Å |
| Products | Final Products | -20.0 | - |
This table represents a generic, hypothetical reaction pathway that could be studied computationally.
In Silico Design and Reactivity Prediction of Novel Derivatives
Computational methods can be used to design new molecules with desired properties before they are synthesized in the lab. This "in silico" design process can save significant time and resources. Starting from the structure of this compound, various derivatives can be created computationally by adding or modifying functional groups.
The properties of these virtual derivatives can then be calculated to predict their reactivity, stability, and potential applications. For example, by introducing different substituents on the phosphole ring or replacing the hydroxyl group, it may be possible to tune the compound's electronic properties for use as a catalyst or a ligand in coordination chemistry. researchgate.net Computational screening can identify the most promising candidates for synthesis.
Furthermore, in silico methods are increasingly used to predict the biological activity and toxicity of compounds. nih.govbiorxiv.org By modeling the interaction of derivatives of this compound with biological targets such as enzymes, their potential as therapeutic agents or their possible adverse effects could be assessed. biorxiv.orgresearchgate.net
Table 4: In Silico Screening of Hypothetical Derivatives for a Target Property
| Derivative (Modification) | Predicted Property (e.g., HOMO Energy) | Predicted Reactivity | Potential Application |
| -NO2 at C3 | Lowered LUMO | Increased electrophilicity | Diels-Alder dienophile |
| -NH2 at C3 | Raised HOMO | Increased nucleophilicity | Ligand for catalysis |
| -OCH3 at P | Modified steric and electronic properties | Altered catalytic activity | Catalyst development |
| -CF3 at C4 | Electron-withdrawing | Modified acidity of P-OH | Design of new reagents |
This table provides a conceptual framework for how in silico design and screening could be applied to generate novel derivatives with specific functionalities.
Applications of 2,3 Dihydro 1 Hydroxy 1h Phosphole 1 Oxide in Catalysis and Organic Synthesis
A Versatile Precursor for Ligands in Homogeneous and Heterogeneous Catalysis
While direct applications of 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide as a ligand are not extensively documented, its derivatives are pivotal in both homogeneous and heterogeneous catalysis. The phosphole oxide moiety serves as a robust and tunable platform for the synthesis of sophisticated phosphine (B1218219) ligands. The hydroxyl group at the phosphorus atom, in particular, offers a reactive handle for the introduction of various functionalities, allowing for the fine-tuning of the ligand's electronic and steric properties.
Crafting Chirality: Design Principles for Phosphole-Based P-Chiral Ligands
The design of P-chiral phosphine ligands, where the phosphorus atom itself is the stereogenic center, has been a significant focus in the pursuit of highly enantioselective catalysts. The 2,3-dihydro-1H-phosphole 1-oxide framework provides a valuable starting point for the synthesis of such ligands. A key design principle involves the stereoselective reduction of the phosphine oxide to the corresponding phosphine, a transformation that can often proceed with retention of configuration at the phosphorus center.
Furthermore, the derivatization of the hydroxyl group allows for the introduction of various substituents that can influence the ligand's coordination properties and the chiral environment it creates around a metal center. For instance, conversion of the hydroxyl group to an alkoxy or aryloxy group can modulate the ligand's electron-donating ability and steric bulk. The development of P-chiral phosphorus ligands based on a 2,3-dihydrobenzo[d] nih.govnih.govoxaphosphole motif highlights the potential of related cyclic phosphorus compounds in creating conformationally rigid and highly tunable ligands. nih.gov
Powering Asymmetric Reactions: Hydrogenation and C-C Coupling
Ligands derived from the dihydrophosphole oxide scaffold have shown considerable promise in asymmetric catalysis, particularly in hydrogenation and carbon-carbon bond-forming reactions. The conformational rigidity of the five-membered ring, combined with the chirality at the phosphorus atom, can lead to high levels of enantioselectivity in metal-catalyzed transformations.
For example, P-chiral phosphine ligands are known to be effective in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins. The specific stereochemical outcome of these reactions is highly dependent on the precise structure of the ligand. While specific data for ligands directly derived from this compound is scarce, the broader class of P-chiral phospholane-based ligands has demonstrated high efficacy.
In the realm of C-C coupling reactions, such as the Suzuki-Miyaura or Heck reactions, the electronic properties of the phosphine ligand play a crucial role. The ability to tune the electron density at the phosphorus center through derivatization of the parent hydroxy phosphole oxide allows for the optimization of catalytic activity and selectivity.
Expanding the Toolkit: Organocatalytic Applications
The utility of the 2,3-dihydro-1H-phosphole 1-oxide framework extends beyond its role as a precursor to metal-coordinating ligands. Certain derivatives have shown potential as organocatalysts, where the phosphorus center directly participates in the catalytic cycle.
Modes of Activation and Enantioselectivity in Organocatalysis
Phosphine oxides can act as Lewis bases, activating substrates through coordination. In the context of organocatalysis, chiral phosphine oxides can create a chiral environment around the activated substrate, leading to enantioselective transformations. The activation mode often involves the formation of a transient species where the phosphine oxide modulates the reactivity of the substrate.
For instance, substituted 2-phospholene oxides, which are isomers of the 2,3-dihydro-1H-phosphole 1-oxide system, have been investigated for their organocatalytic activity. These compounds can act as precatalysts in reactions like the Wittig reaction, where they are reduced in situ to the catalytically active phosphine. The efficiency and stereoselectivity of such reactions are influenced by the substituents on the phosphole ring and at the phosphorus atom.
A Foundation for Complexity: Synthetic Reagent and Building Block
Beyond its direct and indirect roles in catalysis, this compound and its derivatives serve as valuable building blocks in the synthesis of more complex molecules. The phosphole ring system can be incorporated into larger molecular architectures, and the phosphorus atom can be further functionalized to achieve specific synthetic goals.
The reactivity of the double bond within the dihydrophosphole ring allows for a variety of synthetic transformations, including cycloadditions and functional group interconversions. This versatility makes these compounds attractive starting materials for the synthesis of natural products and other biologically active molecules. For example, the McCormack cycloaddition is a well-established method for the synthesis of 2,3-dihydro-1H-phospholes, which can then be elaborated into more complex structures. thieme-connect.de The ability to introduce functionality at the phosphorus center, starting from the hydroxyl group, further enhances the synthetic utility of this class of compounds.
Unlocking Potential: The Role of this compound in Advanced Materials
The field of materials science is in a perpetual quest for novel compounds that can impart enhanced properties to polymers and functional materials. Within this landscape, organophosphorus compounds, particularly phosphole oxides, have garnered significant attention for their unique electronic structure and reactivity. This article focuses on a specific member of this class, this compound, and explores its applications in materials science and polymer chemistry, based on the current state of scientific knowledge.
Applications of 2,3 Dihydro 1 Hydroxy 1h Phosphole 1 Oxide in Materials Science and Polymer Chemistry
While extensive research exists on the broader family of phosphole oxides, specific studies detailing the applications of 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide are not widely documented in publicly available literature. However, by examining the chemistry of related phosphole oxides, we can infer the potential roles and functionalities of this specific compound in the realm of advanced materials.
The incorporation of phosphorus-containing moieties into polymer backbones is a well-established strategy for modifying polymer properties. The hydroxy group and the phosphole oxide ring in this compound suggest its potential as a reactive monomer or a modifying agent in various polymer systems.
Theoretically, the hydroxyl group of this compound could serve as a functional site for polymerization reactions. For instance, it could undergo esterification or etherification reactions to be incorporated into polyesters, polyethers, or polyurethanes. The reactivity of the P-OH bond would be a critical factor in such polymerization processes.
The general synthetic routes for creating polymers with phosphole oxide moieties often involve the polymerization of suitably functionalized phosphole derivatives. While specific polymerization mechanisms for this compound are not detailed in current literature, analogous systems suggest that it could potentially participate in condensation polymerization or be grafted onto existing polymer chains.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer/Reactant | Potential Polymer Linkage |
| Polycondensation | Diacid or Diisocyanate | Ester or Urethane |
| Ring-Opening Polymerization | Epoxides | Ether |
| Grafting | Polymers with reactive sites | Various |
This table is illustrative of potential, theoretically-derived applications and is not based on documented experimental results for this specific compound.
The integration of phosphole oxides into polymer structures is a known method for enhancing flame retardancy. Phosphorus-based flame retardants can act in both the gas phase, by interrupting the combustion cycle, and in the condensed phase, by promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen. nih.gov The phosphorus atom in this compound could contribute to this effect. Upon thermal decomposition, phosphorus-containing compounds can form phosphoric acid, which then promotes dehydration and charring of the polymer matrix.
In the domain of optoelectronics, the broader class of π-conjugated phosphole derivatives has been explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of these materials can be finely tuned by modifying the substituents on the phosphole ring and the phosphorus atom. While this compound itself is not a π-conjugated system, its derivatives or its use as a building block could potentially lead to the development of polymers with tailored optoelectronic properties.
The unique electronic features of the phosphole ring, including the interaction between the phosphorus lone pair and the π-system, make phosphole derivatives attractive candidates for optoelectronic applications.
Research into phosphole-based emitting materials has shown that their photoluminescent properties are highly dependent on the chemical environment of the phosphorus atom and the nature of the substituents on the phosphole ring. The design of such materials often involves creating extended π-conjugated systems that include the phosphole moiety. While this compound is a saturated phosphole derivative, it could serve as a precursor for the synthesis of more complex, conjugated phosphole oxides for emissive applications.
Table 2: Comparison of General Properties of Phosphole Oxides in Optoelectronic Materials
| Property | Influence of Phosphole Oxide Moiety |
| Emission Color | Tunable through chemical modification |
| Quantum Yield | Dependent on molecular structure and solid-state packing |
| Charge Transport | Influenced by the electronic nature of the phosphorus center |
| Thermal Stability | Generally good, a prerequisite for device fabrication |
This table represents general trends observed for the broader class of phosphole oxides and not specifically for this compound.
In phosphole-based optoelectronic materials, light emission typically originates from the decay of excitons (electron-hole pairs) generated through electrical excitation. The efficiency of this process is influenced by factors such as the fluorescence quantum yield of the material and the balance of electron and hole injection and transport. The phosphorus atom can significantly impact these properties. For instance, oxidation of the phosphorus atom to a phosphine (B1218219) oxide can alter the electronic structure and, consequently, the emission characteristics of the molecule.
Charge transport in these materials occurs through the hopping of charge carriers (electrons and holes) between adjacent molecules. The molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for efficient charge transport. The specific contribution of this compound to these mechanisms would depend on how it is incorporated into the final material's architecture.
Exploration of 2,3 Dihydro 1 Hydroxy 1h Phosphole 1 Oxide in Biological and Medicinal Chemistry Research
Design Principles for Biologically Active Phosphole Derivatives
The design of biologically active molecules based on the phosphole scaffold is a systematic process that relies on understanding how chemical structure influences biological activity. researchgate.netdrugdesign.org This involves iterative cycles of design, synthesis, and biological testing to build a comprehensive understanding of the structure-activity relationships. researchgate.netdrugdesign.org
Structure-Activity Relationship (SAR) Studies for Target Binding
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key chemical features of a molecule that are responsible for its biological effect. researchgate.netlongdom.org For phosphole derivatives, SAR studies would systematically explore how modifications to the phosphole ring and its substituents impact binding affinity and activity at a specific biological target. drugdesign.org
Key molecular fragments of a lead compound are systematically altered to determine their importance. drugdesign.org For a phosphole derivative, this could involve:
Modification of the Phosphorus Substituents: Changing the groups attached to the phosphorus atom can influence the compound's electronics, sterics, and hydrogen bonding capacity, all of which can affect target binding.
Substitution on the Carbon Backbone: Adding or modifying substituents on the carbon atoms of the dihydrophosphole ring can explore different binding pockets and interactions within the target protein.
Stereochemical Variations: The three-dimensional arrangement of atoms is crucial for biological activity. Synthesizing and testing different stereoisomers of a chiral phosphole derivative can reveal the optimal geometry for target interaction.
The insights gained from these modifications help in constructing a pharmacophore model, which defines the essential structural features required for biological activity.
Ligand-Target Interaction Profiling
Understanding how a ligand interacts with its biological target is crucial for rational drug design. nih.govnih.gov For phosphole derivatives, this involves characterizing the non-covalent interactions that govern the formation of the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: The phosphole oxide moiety (P=O) and the hydroxyl group (P-OH) in 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions: Nonpolar regions of the phosphole ring and any alkyl or aryl substituents can engage in hydrophobic interactions with corresponding pockets in the target protein.
Electrostatic Interactions: The polarized P=O bond can participate in electrostatic interactions with charged or polar residues in the binding site.
Techniques such as X-ray crystallography of ligand-protein complexes provide a detailed atomic-level view of these interactions, guiding further optimization of the ligand's structure to enhance binding affinity and selectivity. mdpi.com
Investigational Studies on Specific Biological Pathways and In Vitro Efficacy (mechanistic focus)
Once a phosphole derivative shows promising binding to a target, further studies are conducted to understand its effect on biological pathways and to evaluate its efficacy in a controlled laboratory setting (in vitro). nih.govmdpi.com The focus of these studies is to elucidate the mechanism of action.
For instance, if a phosphole derivative is designed as an enzyme inhibitor, in vitro enzyme assays are performed to determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). wikipedia.orglibretexts.org Kinetic studies can further reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insight into how the compound interferes with the enzyme's function. wikipedia.orglibretexts.orglibretexts.org
If the target is a receptor, cell-based assays are used to measure the compound's ability to either activate (agonist) or block (antagonist) the receptor's signaling pathway. The results from these in vitro studies are critical for validating the compound's mechanism of action and for making decisions about its potential for further development.
Computational Drug Design and Molecular Docking Studies with Phosphole Scaffolds
Computational methods have become an indispensable tool in modern drug discovery, accelerating the design and optimization of new drug candidates. nih.govsysrevpharm.org For phosphole scaffolds, computational approaches can be applied at various stages of the research process.
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method allows researchers to virtually screen large libraries of phosphole derivatives against a target protein to identify potential hits. nih.gov The docking simulations provide insights into the binding mode and help to prioritize compounds for synthesis and biological testing.
Beyond virtual screening, computational methods are used for:
Pharmacophore Modeling: Based on a set of active compounds, a 3D pharmacophore model can be generated to guide the design of new molecules with improved activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel, untested molecules.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of phosphole derivatives, helping to identify potential liabilities early in the drug discovery process. emanresearch.org
These in silico methods, when used in conjunction with experimental data, provide a powerful platform for the rational design of novel, biologically active compounds based on the this compound scaffold.
Future Research Directions and Unaddressed Challenges for 2,3 Dihydro 1 Hydroxy 1h Phosphole 1 Oxide
Development of Novel and Sustainable Synthetic Routes
A significant hurdle in the widespread application of phosphole oxides is the reliance on traditional synthetic methods that often involve harsh reaction conditions, stoichiometric amounts of hazardous reagents, and the generation of substantial chemical waste. acs.orgresearchgate.net Future research must prioritize the development of more sustainable and economically viable synthetic strategies.
Key areas of focus include:
Catalytic Approaches: Exploring transition-metal-catalyzed or organocatalyzed reactions could offer more efficient and atom-economical pathways to the phosphole oxide core. rsc.org For instance, developing catalytic systems that can mediate the cyclization of readily available precursors under mild conditions would represent a significant advancement.
Photo- and Electrochemical Methods: Harnessing the power of light and electricity can provide green alternatives to conventional oxidants and reagents. acs.org Photoelectrochemical strategies, for example, have shown promise in constructing benzo[b]phosphole oxides by avoiding sacrificial additives and bases. acs.org
Utilization of Renewable Feedstocks: Investigating synthetic routes that start from bio-based materials or abundant chemical waste, such as triphenylphosphine (B44618) oxide (Ph3P(O)), could dramatically improve the sustainability profile of these compounds. researchgate.net
Flow Chemistry: The implementation of continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scalability, making the synthesis of 2,3-dihydro-1-hydroxy-1H-phosphole 1-oxide and its analogues more amenable to industrial production.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Metal-free Radical Cyclization | Avoids toxic metal catalysts, environmentally benign. rsc.org | Control of radical side reactions, substrate scope limitations. |
| Photoelectrochemical Synthesis | Eliminates sacrificial oxidants, scalable, sustainable. acs.org | Requires specialized equipment, optimization of photocatalyst and electrochemical conditions. |
| Catalytic C-H Functionalization | High atom economy, direct functionalization of simple precursors. beilstein-journals.orgnih.gov | Regioselectivity control, catalyst stability and cost. |
| Valorization of Chemical Waste | Utilizes abundant and low-cost starting materials. researchgate.net | Efficiency of P-C bond cleavage and subsequent functionalization. |
Exploration of Underexplored Reactivity Pathways and Functionalizations
The reactivity of this compound is not yet fully understood, presenting a fertile ground for fundamental research. The presence of multiple functional groups—the phosphine (B1218219) oxide, the hydroxyl group, and the alkene moiety—offers numerous possibilities for derivatization.
Future investigations should aim to:
Leverage the P=O and P-OH Groups: Explore reactions that modify the phosphorus center, such as reductions to the corresponding phosphines or conversions of the hydroxyl group to other functionalities. These transformations could unlock new catalytic or material properties.
Functionalize the Heterocyclic Ring: Develop methods for the selective functionalization of the carbon backbone of the phosphole ring. This could involve electrophilic additions to the double bond or controlled substitutions at the allylic positions.
Asymmetric Synthesis and Catalysis: The phosphorus atom in this compound is a stereocenter. Developing enantioselective syntheses of this compound could lead to its use as a chiral ligand in asymmetric catalysis or as a building block for chiral materials.
Polymerization: Investigate the potential of the alkene functionality or other introduced functional groups to act as monomers for the synthesis of novel phosphorus-containing polymers with unique thermal, optical, or flame-retardant properties.
Advanced Functional Material Design Incorporating Phosphole Moieties
Phosphole oxides are recognized as valuable building blocks for π-conjugated materials due to their distinct electronic properties. bohrium.comresearchgate.net The tetrahedral geometry of the phosphorus atom and the electron-accepting nature of the phosphine oxide group contribute to low-lying LUMO energy levels, making them suitable for applications in organic electronics. acs.orgnih.gov
Future research in this area should focus on:
Organic Electronics: Designing and synthesizing novel phosphole oxide derivatives for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as n-type semiconductors in organic field-effect transistors (OFETs). acs.orgresearchgate.net The ability to fine-tune the electronic properties through substitution on the phosphorus atom or the ring system is a key advantage. bohrium.com
Sensing and Bioimaging: The unique fluorescence properties of some phosphole oxide derivatives suggest their potential as fluorescent probes for sensing applications or as dyes for bioimaging. beilstein-journals.orgnih.govresearchgate.net Future work could involve creating sensors for specific analytes or developing photostable dyes for advanced microscopy techniques. researchgate.net
Stimuli-Responsive Materials: The development of "smart" materials based on phosphole oxides that respond to external stimuli such as light, heat, or chemical analytes is a promising avenue. bohrium.com This could include materials exhibiting aggregation-induced emission (AIE) or photochromism. bohrium.comrsc.org
| Material Application | Key Property of Phosphole Oxide | Future Research Goal |
| Organic Light-Emitting Diodes (OLEDs) | Low LUMO energy, tunable emission. acs.org | Development of efficient blue emitters and electron-transport materials. |
| Organic Photovoltaics (OPVs) | Electron-accepting character. acs.org | Design of novel non-fullerene acceptors. |
| Fluorescent Probes | Tunable photophysical properties, potential for AIE. bohrium.comresearchgate.net | Creation of highly selective and sensitive sensors for specific ions or biomolecules. |
| Bioimaging | High photostability, potential for two-photon absorption. researchgate.net | Development of probes for super-resolution imaging and targeted cellular imaging. |
Bridging Theoretical Predictions with Experimental Verification
Computational chemistry offers powerful tools for predicting the electronic, optical, and reactive properties of phosphole oxides. nih.govresearchgate.net However, a significant challenge lies in the synergy between theoretical modeling and experimental validation.
Future efforts should be directed towards:
Accurate Prediction of Properties: Developing and refining theoretical models to accurately predict the absorption and emission spectra, redox potentials, and reactivity of new phosphole oxide derivatives. researchgate.net This can guide the rational design of molecules with desired properties, saving significant synthetic effort.
Mechanistic Elucidation: Using computational studies to unravel the mechanisms of novel reactions involving phosphole oxides. This can lead to a deeper understanding of their reactivity and help in optimizing reaction conditions.
Structure-Property Relationships: Combining theoretical calculations with experimental data to establish clear structure-property relationships. nih.govresearchgate.net This knowledge is essential for the targeted design of functional materials. For instance, theoretical studies have been instrumental in understanding how the oxidation of the phosphorus atom affects the fluorescence quantum yields in P-bridged stilbene (B7821643) analogs. nih.govacs.org
Emerging Applications in Green Chemistry and Sustainability Initiatives
The unique chemical nature of phosphorus-containing compounds opens up possibilities for their use in addressing environmental and sustainability challenges. rsc.org Research into the applications of this compound in green chemistry is still in its infancy but holds considerable promise.
Potential areas for exploration include:
Flame Retardants: Organophosphorus compounds are known for their flame-retardant properties. Investigating the efficacy of this phosphole oxide and its derivatives as halogen-free flame retardants for polymers could provide a safer alternative to currently used materials.
Green Catalysis: As mentioned, chiral derivatives could serve as ligands in asymmetric catalysis. Furthermore, their ability to be immobilized on solid supports could lead to the development of recyclable catalysts, a key principle of green chemistry.
Sustainable Polymers: Exploring the synthesis of biodegradable or recyclable polymers incorporating the phosphole oxide moiety could contribute to the development of more sustainable plastics.
Carbon Capture: The reactivity of the phosphine oxide group could potentially be harnessed for the development of novel materials for CO2 capture and utilization.
Addressing these future research directions and overcoming the associated challenges will be pivotal in unlocking the full scientific and technological potential of this compound and the broader class of phosphole-based materials.
Q & A
Q. How can computational modeling predict novel derivatives with enhanced bioactivity or stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
